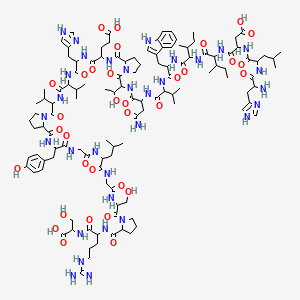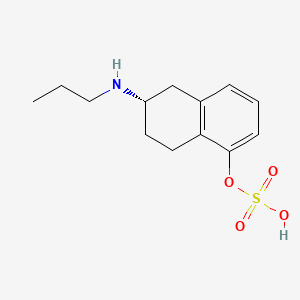
N-Acetyl Glyphosate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicide Resistance and Detoxification
- N-Acetyltransferase (GAT) enzymes, capable of detoxifying glyphosate through N-acetylation, have been identified and evolved to confer glyphosate tolerance to various transgenic organisms, including Escherichia coli, Arabidopsis, tobacco, and maize. This approach offers an alternative strategy for developing glyphosate-tolerant crops (Castle et al., 2004).
- The engineering of microbial acetyltransferases has led to a 7000-fold improvement in catalytic efficiency, enabling the creation of transgenic tobacco and maize with robust tolerance to glyphosate, showcasing the potential for genetic modifications to enhance herbicide tolerance (Siehl et al., 2005).
Environmental Impact and Detection
- A comprehensive review of glyphosate's environmental fate, including its impact on non-target species and ecosystems, highlights the need for efficient monitoring and management strategies to mitigate its ecological footprint. Studies have emphasized the importance of understanding glyphosate's interactions with aquatic species and its persistence in environmental media (Matozzo et al., 2018).
- Advanced analytical methods, such as micro liquid chromatography-tandem mass spectrometry, have been developed for the sensitive and high-throughput detection of glyphosate, its metabolites, and impurities in biological matrices, offering tools for exposure assessment and environmental monitoring (Nørskov et al., 2019).
Mechanism of Action
Target of Action
N-Acetyl Glyphosate-d3, like its parent compound Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
This compound inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition leads to a deficiency in the production of essential aromatic amino acids, which are vital for protein synthesis and plant growth . The fast herbicidal action of Glyphosate is triggered by reactive oxygen species (ROS), and this action is light-dependent .
Biochemical Pathways
The disruption of the shikimate pathway affects downstream processes, including the synthesis of proteins, phenylpropanoids, and other aromatic compounds . The inhibition of EPSPS leads to an accumulation of shikimate and depletion of chorismate, the precursor of aromatic amino acids . This disruption can also lead to an increase in the production of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate .
Pharmacokinetics
It is known that glyphosate and its metabolites are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted . This compound is expected to have similar properties.
Result of Action
The inhibition of the shikimate pathway by this compound leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant. In genetically modified plants, the metabolic patterns for Glyphosate are driven by the modifications introduced into the genome of the plant, resulting in additional significant metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that Glyphosate’s action is light-dependent , suggesting that sunlight may play a role in the efficacy of this compound as well.
Biochemical Analysis
Biochemical Properties
N-Acetyl Glyphosate-d3 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies on glyphosate, the parent compound, suggest that it may have effects on various types of cells and cellular processes . For instance, glyphosate has been shown to infiltrate the brain in a dose-dependent manner and upregulate TNFα in both plasma and brain tissue post-exposure . It also increases the levels of triglycerides and cholesteryl esters, likely resulting from diversion of fatty acids away from oxidation and toward other lipid pathways .
Molecular Mechanism
Glyphosate, the parent compound, is known to interfere with the shikimic acid pathway by binding to the 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) enzyme .
Dosage Effects in Animal Models
Studies on glyphosate, the parent compound, suggest that it infiltrates the brain in a dose-dependent manner .
Metabolic Pathways
Glyphosate, the parent compound, is known to be metabolized to reactive metabolites such as glyoxylate .
Properties
IUPAC Name |
2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746940 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-36-1 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
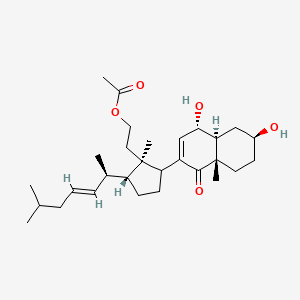

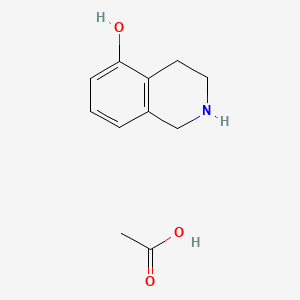
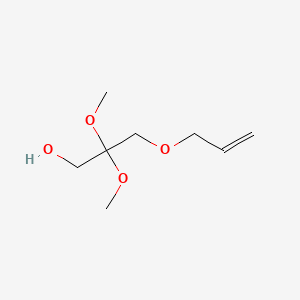
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
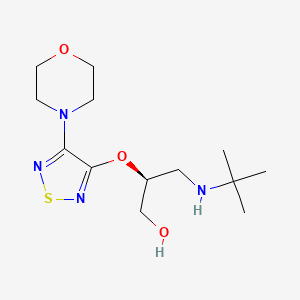
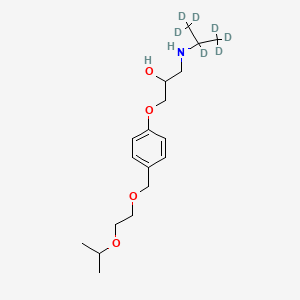
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
